molecular formula C19H14N2O3 B5476529 (E)-3-naphthalen-1-yl-N-(2-nitrophenyl)prop-2-enamide

(E)-3-naphthalen-1-yl-N-(2-nitrophenyl)prop-2-enamide

Cat. No.: B5476529
M. Wt: 318.3 g/mol
InChI Key: AYSXQXVKAQNYQD-OUKQBFOZSA-N
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Description

(E)-3-naphthalen-1-yl-N-(2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides It is characterized by the presence of a naphthalene ring and a nitrophenyl group connected through a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-naphthalen-1-yl-N-(2-nitrophenyl)prop-2-enamide typically involves the condensation of naphthalene-1-carbaldehyde with 2-nitroaniline in the presence of a suitable base and a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-naphthalen-1-yl-N-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

(E)-3-naphthalen-1-yl-N-(2-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (E)-3-naphthalen-1-yl-N-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the naphthalene ring can intercalate with DNA, potentially disrupting cellular processes. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-phenyl-N-(2-nitrophenyl)prop-2-enamide: Similar structure but with a phenyl group instead of a naphthalene ring.

    (E)-3-naphthalen-1-yl-N-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in the para position.

Uniqueness

(E)-3-naphthalen-1-yl-N-(2-nitrophenyl)prop-2-enamide is unique due to the specific positioning of the nitro group and the presence of the naphthalene ring, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-naphthalen-1-yl-N-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(20-17-10-3-4-11-18(17)21(23)24)13-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-13H,(H,20,22)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSXQXVKAQNYQD-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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